molecular formula C12H26N2O3 B6195110 tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate CAS No. 2680531-45-5

tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate

Cat. No.: B6195110
CAS No.: 2680531-45-5
M. Wt: 246.35 g/mol
InChI Key: QUSOPPYSTAZFSP-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate: is a chemical compound with the molecular formula C12H26N2O4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl carbamate group, which is often used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}amine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine group from unwanted reactions during synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as acidic or basic hydrolysis .

Comparison with Similar Compounds

  • tert-butyl methyl (2-(methylamino)ethyl)carbamate
  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(2-oxoethyl)carbamate

Uniqueness: tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate is unique due to its specific structure, which provides both steric protection and the ability to undergo selective reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

CAS No.

2680531-45-5

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-[3-[2-(methylamino)ethoxy]propyl]carbamate

InChI

InChI=1S/C12H26N2O3/c1-12(2,3)17-11(15)14(5)8-6-9-16-10-7-13-4/h13H,6-10H2,1-5H3

InChI Key

QUSOPPYSTAZFSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOCCNC

Purity

95

Origin of Product

United States

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